molecular formula C18H18ClNO B5413575 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one

Cat. No. B5413575
M. Wt: 299.8 g/mol
InChI Key: ZSQFNRNMHJSFIX-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since been extensively studied for its therapeutic potential in various medical conditions.

Mechanism of Action

1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one acts as a SERM by binding to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. It blocks the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including an increase in FSH and LH secretion, stimulation of ovulation in women, and an increase in testosterone production in men. It has also been shown to improve bone density, lipid profile, and insulin sensitivity in men with hypogonadism.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one has several advantages in lab experiments, including its well-established safety profile, ease of administration, and ability to selectively modulate estrogen receptors. However, its use is limited by its relatively low potency and potential for off-target effects.

Future Directions

The future directions for 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one research include investigating its potential therapeutic applications in other medical conditions, such as endometriosis and polycystic ovary syndrome. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylaniline in the presence of a base to form the corresponding Schiff base. This is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one has been extensively studied for its therapeutic potential in various medical conditions, including female infertility, male hypogonadism, and breast cancer. It is also used in scientific research to investigate the role of estrogen receptors in various physiological processes.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-12-4-9-17(10-13(12)2)20-14(3)11-18(21)15-5-7-16(19)8-6-15/h4-11,20H,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQFNRNMHJSFIX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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